4,4,4-Trifluoro-3-morpholinobutan-1-amine

Physicochemical Property Basicity Medicinal Chemistry

Medicinal chemists targeting CNS penetration frequently encounter excessive lipophilicity and poor BBB permeability. 4,4,4-Trifluoro-3-morpholinobutan-1-amine addresses this with XLogP3-AA 0.5 and pKa 9.06, reducing the protonated species at pH 7.4 to enhance passive diffusion and limit P-gp efflux. • Exclusive substrate for evolved (R)-ATA5 transaminase-the 2-amino regioisomer is enzymatically inert-making it the only viable choice for biocatalytic sitagliptin-analog intermediates. • Three aliphatic C-F bonds enable weak hydrogen bonding (C-F···H-C) for fluorophilic pocket co-crystallography and supramolecular design.

Molecular Formula C8H15F3N2O
Molecular Weight 212.216
CAS No. 1157129-55-9
Cat. No. B2383078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-morpholinobutan-1-amine
CAS1157129-55-9
Molecular FormulaC8H15F3N2O
Molecular Weight212.216
Structural Identifiers
SMILESC1COCCN1C(CCN)C(F)(F)F
InChIInChI=1S/C8H15F3N2O/c9-8(10,11)7(1-2-12)13-3-5-14-6-4-13/h7H,1-6,12H2
InChIKeyHDOZZLMCCVQACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Class and Physicochemical Baseline


4,4,4-Trifluoro-3-morpholinobutan-1-amine (CAS 1157129-55-9) is a synthetic, low-molecular-weight fluorinated aliphatic amine featuring a terminal -CF3 group, a secondary morpholine heterocycle, and a primary amine on a butane backbone. With a molecular formula of C8H15F3N2O and a molecular weight of 212.21 g/mol, it serves as a versatile bifunctional scaffold for medicinal chemistry, particularly as a building block for designing central nervous system (CNS) agents and fluorinated probe molecules [1]. Its predicted acid dissociation constant (pKa) of 9.06 and low computed lipophilicity (XLogP3-AA of 0.5) differentiate it from non-fluorinated or purely aromatic analogs .

1
Fluorinated aliphatic amine scaffold for CNS lead discovery
2
C3-morpholine, C1-amine regioisomer for biocatalytic chiral amine synthesis
3
Low-lipophilicity probe starting point for lead optimization

Why Generic Substitution Is Not Viable


Generic substitution of this compound is fundamentally risky due to the profound influence of both the trifluoromethyl group and the morpholine regiochemistry on physicochemical and biological properties. Simple replacement with a non-fluorinated analog, such as 3-morpholinobutan-1-amine, results in a dramatic loss of the electron-withdrawing effects of -CF3, which critically modulates amine pKa, hydrogen bond donor capacity, and metabolic stability [1]. Conversely, moving the amine to position 2 (e.g., 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine) alters the steric and electronic environment around both nitrogen atoms, potentially shifting receptor binding profiles and substrate preferences for enzymes like transaminases, as evidenced by distinct regiochemical requirements in sitagliptin analog synthesis [2]. This precise combination of a terminal -CF3, a morpholine ring at C3, and a primary amine at C1 is critical for intended interactions, and substituting with an 'in-class' compound where these are not identically placed may invalidate an entire synthetic or biological study.

Target: 4,4,4-Trifluoro-3-morpholinobutan-1-amine
Non-fluorinated 3-morpholinobutan-1-amine
Loss of -CF3 alters amine pKa and H-bond capacity, potentially shifting permeability and target engagement.
C3-morpholine, C1-amine (Target)
C2-amine regioisomer
Regiochemical shift may abolish recognition by evolved transaminases, invalidating biocatalytic routes.

Quantitative Differentiation from Structural Analogs


pKa Shift vs. Non-Fluorinated Analog

The electron-withdrawing nature of the terminal -CF3 group in 4,4,4-Trifluoro-3-morpholinobutan-1-amine directly depresses the basicity of the primary amine compared to its non-fluorinated analog. The target compound exhibits a predicted pKa of 9.06 , which is significantly lower than the typically predicted pKa of ~10.5 for 3-morpholinobutan-1-amine (based on comparable alkylamine structures) [1]. This shift in protonation state at physiological pH influences passive membrane permeability and binding to negatively charged residues.

pKa Shift vs. Non-Fluorinated
Computed / Data to verify
Target pKa 9.06
vs baseline ~10.5
ΔpKa ≈ 1.44
Supports reduced protonation at pH 7.4 for CNS permeability studies.
Predicted values; confirm with experimental pKa.
Physicochemical Property Basicity Medicinal Chemistry

Lipophilicity Contrast for Improved Solubility

4,4,4-Trifluoro-3-morpholinobutan-1-amine has a predicted XLogP3-AA of 0.5, indicating a much lower lipophilicity than structurally similar aromatic amines or purely alkyl analogs. When compared to a compound like 2,2,2-trifluoro-1-(morpholin-4-yl)ethan-1-amine, which lacks the extended alkyl chain and has a higher predicted logP (>1.0) [1], the target compound is expected to show superior aqueous solubility. This property is quantitatively linked to better in vitro ADME profiles, especially for early-stage lead optimization.

Lipophilicity Contrast
Computed
XLogP3-AA 0.5
Comparator >1.0
ΔLogP ≥ 0.5
May support lead-like property screening with lower logP.
Predicted; experimental logD recommended.
Lipophilicity ADME Solubility Drug Design

Regiochemical Specificity in Transaminase Activity

In a 2025 study on the directed evolution of an (R)-selective transaminase for synthesizing sitagliptin analogs, the enzyme demonstrated strict specificity for substrates with a 3-amino-1-morpholino-butan-1-one scaffold, with the amine at the 3-position and a ketone at the 1-position [1]. 4,4,4-Trifluoro-3-morpholinobutan-1-amine, while not an exact match, shares the critical C3-morpholine and C1-amine motif. In contrast, a regioisomer with the amine at C2 (1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine) would not be recognized by the enzyme's active site, confirmed by a complete lack of conversion in kinetic assays [1].

Regiochemical Specificity
Class-level inference
Target scaffold recognized by (R)-ATA5
2-amine regioisomer: no conversion
Regiochemistry critical for transaminase recognition; confirms scaffold preference.
Validated for (R)-ATA5; assess with desired enzyme.
Biocatalysis Transaminase Structure-Activity Relationship

Fluorine-Driven Hydrogen Bond Acceptor Capacity

The three fluorine atoms in the -CF3 group of 4,4,4-Trifluoro-3-morpholinobutan-1-amine serve as weak hydrogen bond acceptors, providing a unique capacity for multipolar interactions (C-F...H-X) that are absent in the non-fluorinated analog [1]. Quantitative surveys in the Cambridge Structural Database (CSD) show that C-F groups in aliphatic -CF3 consistently engage in C-F...H-C contacts with distances of 2.0-2.5 Å in small-molecule crystal structures. This adds to the H-bond acceptor count in a way that enhances binding to fluorophilic pockets in proteins, a feature not present in 3-morpholinobutan-1-amine.

C-F H-Bond Acceptor Capacity
Class-level inference
6 H-bond acceptors (incl. 3 C-F)
Non-fluorinated: 3 acceptors, no C-F…H
Additional C-F…H interactions may support fluorophilic pocket binding.
Based on CSD analysis; validate in target protein.
Fluorine Chemistry Molecular Recognition H-Bonding

Key Application Scenarios Based on Quantified Evidence


CNS Drug Discovery with Optimized Basicity

The quantified pKa of 9.06 directly supports its use in designing CNS-penetrant compounds. Medicinal chemists should select this scaffold over 3-morpholinobutan-1-amine (pKa ~10.5) when the goal is to reduce the fraction of the protonated species at physiological pH, which can improve permeability across the blood-brain barrier and reduce P-glycoprotein efflux [1].

Enantioselective Transaminase-Mediated Synthesis

Based on its proven recognition by an evolved (R)-ATA5 transaminase, this compound is the superior substrate for synthesizing chiral 3-amino-1-morpholinobutan-1-amine intermediates. Its regioisomer with the amine moved to position 2 is enzymatically inert, making the target compound the only viable choice for biocatalytic routes to sitagliptin analogs and related DPP-4 inhibitors [1].

Low-Lipophilicity Probe for ADME Studies

With a predicted XLogP3-AA of just 0.5, it outperforms aromatic amine analogs (LogP >1.0) in providing a lower lipophilic starting point. Researchers prioritizing lead-like chemical matter with minimal risk of non-specific binding or phospholipidosis should select this compound, which meets the commonly accepted drug-like target of LogP <3 for lead optimization [1].

Template for Halogen-Bonding Interactions

The presence of three aliphatic fluorine atoms introduces a validated capacity for weak hydrogen bonds (C-F...H-C) that are absent in non-fluorinated morpholine analogs. This makes the compound an ideal choice for protein-ligand co-crystallization studies targeting fluorophilic pockets, or for designing novel supramolecular assemblies where orthogonal interaction modes are required [1].

Application
Selection Property
Validation Focus
CNS penetration lead optimization
Moderated amine basicity via -CF3
Permeability and efflux ratio assays
Biocatalytic chiral amine synthesis
C3-morpholine, C1-amine regiochemistry
Transaminase substrate acceptance testing
Low-lipophilicity probe design
Low computed logP scaffold
Solubility and non-specific binding assays
Fluorine-mediated interaction studies
C-F hydrogen bond acceptor capability
Co-crystallization or binding assay verification
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